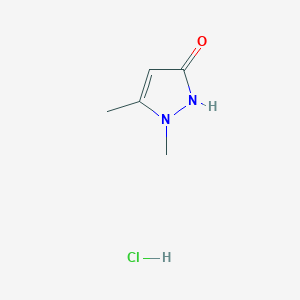

1,5-dimethyl-1H-pyrazol-3(2H)-one hydrochloride

Description

Properties

IUPAC Name |

2,3-dimethyl-1H-pyrazol-5-one;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N2O.ClH/c1-4-3-5(8)6-7(4)2;/h3H,1-2H3,(H,6,8);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKOXJGMDTYKMRP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)NN1C.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9ClN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

148.59 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 1,5-dimethyl-1H-pyrazol-3(2H)-one Hydrochloride: Structure, Synthesis, and Characterization

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1,5-dimethyl-1H-pyrazol-3(2H)-one hydrochloride, a heterocyclic compound of interest in medicinal chemistry. While direct literature on this specific hydrochloride salt is sparse, this document synthesizes information from closely related pyrazole analogues to infer its chemical structure, physicochemical properties, and potential synthetic routes. This guide is intended to serve as a foundational resource for researchers and drug development professionals, offering insights into its synthesis, structural characterization, and potential applications based on the well-established chemistry of the pyrazole scaffold.

Introduction: The Prominence of the Pyrazole Scaffold

The pyrazole ring system is a cornerstone in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Pyrazole derivatives are known to exhibit a wide array of pharmacological activities, including anti-inflammatory, analgesic, antibacterial, and anticancer properties.[1][2] The versatility of the pyrazole scaffold allows for diverse substitutions, enabling the fine-tuning of steric, electronic, and lipophilic properties to optimize drug-like characteristics. This guide focuses on a specific derivative, 1,5-dimethyl-1H-pyrazol-3(2H)-one, and its hydrochloride salt, providing a technical framework for its study and potential development.

Unraveling the Chemical Structure

Nomenclature and Core Structure

The systematic name, 1,5-dimethyl-1H-pyrazol-3(2H)-one hydrochloride, defines a specific arrangement of atoms. The core is a five-membered pyrazole ring containing two adjacent nitrogen atoms. The "-3(2H)-one" suffix indicates a ketone group at the 3-position and a single bond between positions 2 and 3, with the hydrogen at position 2. The "1,5-dimethyl" prefix specifies methyl groups attached to the nitrogen at position 1 and the carbon at position 5. The hydrochloride salt is formed by the protonation of a basic site, most likely the nitrogen at position 2, by hydrochloric acid.

Tautomerism: A Key Consideration

Pyrazolones can exist in different tautomeric forms. For 1,5-dimethyl-1H-pyrazol-3(2H)-one, keto-enol tautomerism is possible, which can influence its chemical reactivity and biological activity. The predominant tautomer can be influenced by the solvent and pH.

Physicochemical Properties: An Inferential Analysis

| Property | Inferred Value/Description | Source of Analogy |

| Molecular Formula | C5H9ClN2O | Based on the chemical name |

| Molecular Weight | 148.60 g/mol | Calculated from the molecular formula |

| Appearance | Likely a white to off-white crystalline solid. | General property of similar organic salts.[4] |

| Solubility | Expected to be soluble in water and polar organic solvents like methanol and ethanol. | Hydrochloride salts are generally water-soluble.[6][7] |

| Melting Point | Expected to be a defined, relatively high melting point due to its ionic nature. | The related carboxylic acid has a melting point of 175-179 °C.[4] |

| pKa | The pyrazolone ring has a pKa around 7, indicating it is a weak acid. The protonated amine will have a lower pKa. | Based on edaravone, a similar pyrazolone derivative. |

Navigating the Synthetic Landscape

A plausible synthetic route to 1,5-dimethyl-1H-pyrazol-3(2H)-one would likely involve a cyclocondensation reaction, a common method for preparing pyrazole rings.[8][9][10]

Proposed Retrosynthetic Analysis

A logical disconnection approach suggests that the target molecule can be synthesized from methylhydrazine and a β-keto ester, such as ethyl acetoacetate.

Step-by-Step Synthetic Protocol

Step 1: Synthesis of 1,5-dimethyl-1H-pyrazol-3(2H)-one

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add ethyl acetoacetate (1 equivalent) and a suitable solvent such as ethanol.

-

Addition of Reagent: Slowly add methylhydrazine (1 equivalent) to the solution at room temperature. The reaction is often exothermic, so controlled addition is crucial.

-

Reaction Conditions: Heat the reaction mixture to reflux and monitor the progress using Thin Layer Chromatography (TLC).[1]

-

Work-up and Isolation: Once the reaction is complete, cool the mixture to room temperature. The product may precipitate out of the solution. If not, the solvent can be removed under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent like ethanol.

Step 2: Formation of the Hydrochloride Salt

-

Dissolution: Dissolve the purified 1,5-dimethyl-1H-pyrazol-3(2H)-one in a minimal amount of a suitable anhydrous solvent, such as diethyl ether or isopropanol.

-

Acidification: Bubble anhydrous hydrogen chloride gas through the solution or add a solution of HCl in a compatible solvent (e.g., HCl in isopropanol) dropwise with stirring.

-

Precipitation and Isolation: The hydrochloride salt should precipitate out of the solution. Collect the solid by filtration, wash with a small amount of cold solvent, and dry under vacuum.

Visualizing the Synthesis

Caption: Proposed synthesis of 1,5-dimethyl-1H-pyrazol-3(2H)-one HCl.

Structural Elucidation and Analytical Workflow

Comprehensive characterization is essential to confirm the identity and purity of the synthesized compound. The following techniques are standard for this class of molecules.

Spectroscopic Methods

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Would be used to identify the number and environment of protons. Expected signals would include two methyl singlets, and a singlet for the CH proton on the pyrazole ring.

-

¹³C NMR: Would confirm the carbon framework, including the carbonyl carbon and the carbons of the pyrazole ring.

-

-

Infrared (IR) Spectroscopy: Would be used to identify key functional groups. A strong absorption band for the C=O stretch of the pyrazolone ring would be expected.

-

Mass Spectrometry (MS): Would determine the molecular weight and provide information about the fragmentation pattern, aiding in structural confirmation.

Purity Assessment

-

High-Performance Liquid Chromatography (HPLC): The primary method for determining the purity of the final compound.

-

Elemental Analysis: Provides the percentage composition of C, H, N, and Cl, which should match the calculated values for the proposed molecular formula.

Sources

- 1. tsijournals.com [tsijournals.com]

- 2. researchgate.net [researchgate.net]

- 3. 1,5-dimethyl-1H-pyrazole-3-carboxylic acid | C6H8N2O2 | CID 587757 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 1,5-Dimethyl-1H-pyrazole-3-carboxylic Acid | 5744-59-2 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 5. 1,5-Dimethyl-1H-pyrazole-3-carboxylic acid 97 5744-59-2 [sigmaaldrich.com]

- 6. alfa-api.com [alfa-api.com]

- 7. drugs.com [drugs.com]

- 8. Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones - PMC [pmc.ncbi.nlm.nih.gov]

- 9. rsc.org [rsc.org]

- 10. pubs.acs.org [pubs.acs.org]

Unraveling the Therapeutic Potential of Edaravone: A Technical Guide to its Molecular Targets and Mechanisms of Action

Abstract

1,5-dimethyl-1H-pyrazol-3(2H)-one hydrochloride, widely known as Edaravone, has emerged as a significant neuroprotective agent with approved therapeutic applications in debilitating neurological disorders such as amyotrophic lateral sclerosis (ALS) and acute ischemic stroke.[1][2] Its primary mechanism of action is centered on its potent free radical scavenging ability, which mitigates the deleterious effects of oxidative stress, a key pathological driver in numerous diseases.[1][3][4] This in-depth technical guide provides a comprehensive exploration of the molecular targets and signaling pathways modulated by Edaravone. It is intended for researchers, scientists, and drug development professionals, offering both a detailed mechanistic overview and practical experimental methodologies to investigate its therapeutic potential further. We will delve into its well-established antioxidant properties, its influence on pivotal signaling cascades such as the Nrf2/HO-1 pathway, and its role in attenuating inflammatory and apoptotic processes. Furthermore, this guide will present detailed protocols for key assays and discuss relevant preclinical models, providing a robust framework for future research and development endeavors in this field.

The Core Directive: A Multifaceted Approach to Neuroprotection

Edaravone's therapeutic efficacy stems from its capacity to counteract oxidative damage, a common denominator in the pathophysiology of various neurodegenerative diseases.[3][5] Unlike antioxidants with limited bioavailability or specificity, Edaravone is a low-molecular-weight compound that can cross the blood-brain barrier, enabling it to exert its effects directly within the central nervous system.[2][4] Its multifaceted mechanism of action extends beyond simple free radical scavenging to the modulation of complex intracellular signaling pathways that govern cellular defense, inflammation, and survival.

Potent Free Radical Scavenging Activity

The chemical structure of Edaravone, a pyrazolone derivative, endows it with the ability to effectively neutralize a variety of reactive oxygen species (ROS) and reactive nitrogen species (RNS).[2][3] It readily donates an electron to quench harmful free radicals, including hydroxyl radicals (•OH) and peroxyl radicals (ROO•), thereby inhibiting lipid peroxidation and protecting cellular membranes from oxidative damage.[2][4][5] This direct antioxidant activity is a cornerstone of its neuroprotective effects, as it reduces the overall oxidative burden in tissues affected by ischemic injury or neurodegeneration.

Modulation of the Nrf2/HO-1 Signaling Pathway: The Master Regulator of Antioxidant Defense

A pivotal aspect of Edaravone's mechanism is its ability to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Heme oxygenase-1 (HO-1) signaling pathway.[3][6][7] Under normal physiological conditions, Nrf2 is sequestered in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1). In the presence of oxidative stress, Edaravone promotes the dissociation of Nrf2 from Keap1, allowing Nrf2 to translocate to the nucleus.[3] Once in the nucleus, Nrf2 binds to the antioxidant response element (ARE) in the promoter regions of various antioxidant and cytoprotective genes, leading to their upregulation.[6]

A key downstream target of Nrf2 is HO-1, an enzyme that catabolizes heme into biliverdin, free iron, and carbon monoxide.[6] Biliverdin is subsequently converted to bilirubin, a potent antioxidant. This induction of the Nrf2/HO-1 axis by Edaravone amplifies the cell's intrinsic antioxidant capacity, providing a sustained defense against oxidative insults.[3][6]

Attenuation of Inflammatory Responses

Neuroinflammation, characterized by the activation of microglia and astrocytes and the release of pro-inflammatory cytokines, is a critical component of neurodegenerative processes. Edaravone has demonstrated significant anti-inflammatory effects by suppressing the activation of these glial cells and reducing the production of inflammatory mediators such as tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β).[7] This anti-inflammatory action is, in part, mediated through the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway, a key regulator of inflammation.[7]

Inhibition of Apoptotic Pathways

Apoptosis, or programmed cell death, contributes to neuronal loss in both acute and chronic neurological conditions. Edaravone has been shown to exert anti-apoptotic effects by modulating key components of the cell death machinery. It can reduce the expression of pro-apoptotic proteins such as Fas-associated death domain (FADD) and inhibit the activation of caspases, the executioners of apoptosis.[6] Furthermore, Edaravone has been reported to suppress the tumor necrosis factor-related apoptosis-inducing ligand (TRAIL) signaling pathway, further contributing to its neuroprotective profile.[8]

Investigational Landscape: Therapeutic Applications and Preclinical Models

The therapeutic utility of Edaravone has been most prominently established in ALS and acute ischemic stroke. However, its fundamental mechanism of action suggests a broader therapeutic potential in other conditions where oxidative stress and inflammation are key pathological features.

Approved Indications

-

Amyotrophic Lateral Sclerosis (ALS): Edaravone is approved for the treatment of ALS in several countries, including Japan, the United States, and Canada.[3] Clinical trials have demonstrated its ability to slow the decline in functional capacity in ALS patients, particularly in the early stages of the disease.[3]

-

Acute Ischemic Stroke: In Japan, Edaravone has been used for the treatment of acute ischemic stroke since 2001.[2][3] Its administration following an ischemic event helps to reduce the extent of brain damage by mitigating reperfusion injury and oxidative stress in the penumbral region.

Potential Future Applications

The neuroprotective properties of Edaravone make it a compelling candidate for investigation in other neurodegenerative disorders, including:

-

Parkinson's Disease

-

Alzheimer's Disease

-

Huntington's Disease

-

Traumatic Brain Injury

Relevant Preclinical Models for Therapeutic Evaluation

The evaluation of Edaravone and novel derivatives relies on robust and reproducible preclinical models that recapitulate key aspects of human disease.

| Model Type | Specific Examples | Key Features & Applications |

| Cell Culture Models | - HT22 hippocampal neurons (for oxidative stress) - SH-SY5Y neuroblastoma cells (for neurotoxicity) - Primary cortical neurons - BV-2 microglial cells (for neuroinflammation) - Oligodendrocyte precursor cells[6] | - High-throughput screening of compounds. - Mechanistic studies of signaling pathways. - Assessment of cytotoxicity and neuroprotection. |

| Animal Models of Ischemic Stroke | - Middle Cerebral Artery Occlusion (MCAO) in rats or mice (transient or permanent)[7] - Autologous thrombus models in larger animals (e.g., cynomolgus monkeys) | - Evaluation of neuroprotective effects on infarct volume and neurological deficits. - Assessment of blood-brain barrier integrity. - Study of reperfusion injury. |

| Animal Models of ALS | - SOD1-G93A transgenic mice[9] - TDP-43 transgenic mice[10] - C9orf72 models (zebrafish, mice)[9] | - Assessment of effects on motor neuron survival, muscle strength, and lifespan. - Evaluation of disease progression biomarkers. - Testing of long-term therapeutic interventions. |

Methodological Blueprint: Key Experimental Protocols

To facilitate further research into the therapeutic targets of Edaravone and similar compounds, this section provides detailed, step-by-step methodologies for key in vitro and ex vivo assays.

Assessment of Antioxidant Properties

The ORAC assay measures the antioxidant scavenging activity against peroxyl radicals.

Principle: This assay is based on the inhibition of the degradation of a fluorescent probe (fluorescein) by peroxyl radicals generated by a free radical initiator (AAPH). The antioxidant capacity of the sample is quantified by comparing the area under the fluorescence decay curve to that of a known antioxidant standard (Trolox).[11][12]

Protocol:

-

Reagent Preparation:

-

Prepare a fluorescein stock solution and a working solution.

-

Prepare a Trolox stock solution and a series of dilutions for the standard curve.

-

Prepare the AAPH solution fresh before each use.

-

-

Assay Procedure:

-

Pipette 150 µL of the fluorescein working solution into each well of a 96-well black microplate.[11]

-

Add 25 µL of the Trolox standards, sample extracts, or a blank to the respective wells.[11]

-

Incubate the plate at 37°C for 30 minutes.[11]

-

Initiate the reaction by adding 25 µL of the freshly prepared AAPH solution to each well.[11]

-

-

Data Acquisition and Analysis:

-

Immediately begin kinetic fluorescence readings using a microplate reader (Excitation: 485 nm, Emission: 520 nm) every 1-2 minutes for 60-90 minutes.[11]

-

Calculate the net area under the curve (AUC) for each sample and standard.

-

Plot the net AUC against the Trolox concentration to generate a standard curve.

-

Determine the ORAC value of the samples, expressed as Trolox equivalents (TE).

-

Evaluation of Cellular Responses

2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA) is a cell-permeable probe used to measure intracellular ROS.

Principle: DCFH-DA is deacetylated by intracellular esterases to the non-fluorescent DCFH, which is then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF). The fluorescence intensity is proportional to the amount of intracellular ROS.[2][13][14]

Protocol:

-

Cell Culture and Treatment:

-

Seed cells in a 24- or 96-well plate and allow them to adhere overnight.

-

Treat the cells with the desired concentrations of Edaravone or other compounds for the specified duration.

-

Induce oxidative stress with an agent like H₂O₂ or glutamate.

-

-

DCFH-DA Staining:

-

Fluorescence Measurement:

-

Add PBS to each well and measure the fluorescence intensity using a microplate reader (Excitation: ~485 nm, Emission: ~530 nm).

-

Alternatively, cells can be harvested and analyzed by flow cytometry.

-

This assay quantifies the level of lipid peroxidation by measuring the concentration of malondialdehyde (MDA), a major end-product.

Principle: MDA reacts with thiobarbituric acid (TBA) under acidic conditions and high temperature to form a colored MDA-TBA adduct, which can be measured spectrophotometrically at ~532 nm.[15][16][17]

Protocol:

-

Sample Preparation:

-

Prepare cell lysates or tissue homogenates.

-

-

Assay Procedure:

-

Absorbance Measurement:

-

Transfer the supernatant to a new tube or a 96-well plate.

-

Measure the absorbance at 532 nm using a spectrophotometer or microplate reader.[17]

-

Quantify the MDA concentration using a standard curve prepared with an MDA standard.

-

This assay measures the activity of caspase-3, a key executioner caspase in apoptosis.

Principle: The assay utilizes a specific caspase-3 substrate, such as DEVD-pNA (for colorimetric assays) or DEVD-AMC (for fluorometric assays). Cleavage of the substrate by active caspase-3 releases the chromophore p-nitroaniline (pNA) or the fluorophore 7-amino-4-methylcoumarin (AMC), which can be quantified.[4][18][19][20]

Protocol:

-

Cell Lysis:

-

Induce apoptosis in cells and prepare cell lysates using the provided lysis buffer.

-

-

Assay Reaction:

-

Signal Detection:

-

For the colorimetric assay, measure the absorbance at 405 nm.[18]

-

For the fluorometric assay, measure the fluorescence at an excitation of ~380 nm and an emission of ~460 nm.

-

The fold-increase in caspase-3 activity can be determined by comparing the results from apoptotic samples with those from non-induced controls.

-

Analysis of Protein Expression and Signaling Pathways

Western blotting is a fundamental technique to detect and quantify the expression levels of specific proteins.

Protocol for Nrf2, Keap1, HO-1, and NF-κB:

-

Protein Extraction:

-

Prepare whole-cell lysates or nuclear and cytoplasmic fractions from treated and control cells or tissues using appropriate lysis buffers containing protease and phosphatase inhibitors.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a protein assay (e.g., BCA or Bradford).

-

-

SDS-PAGE and Protein Transfer:

-

Separate equal amounts of protein on a polyacrylamide gel.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies specific for Nrf2, Keap1, HO-1, NF-κB, or a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

-

Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection and Analysis:

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Quantify the band intensities using densitometry software and normalize to the loading control.

-

ELISA is a sensitive method for quantifying the concentration of specific proteins, such as cytokines, in biological fluids.

Protocol for TNF-α and IL-1β:

-

Plate Preparation:

-

Coat a 96-well plate with a capture antibody specific for the cytokine of interest and incubate overnight.

-

-

Blocking and Sample Incubation:

-

Wash the plate and block non-specific binding sites.

-

Add standards and samples (e.g., cell culture supernatants or serum) to the wells and incubate.

-

-

Detection:

-

Wash the plate and add a biotinylated detection antibody.

-

Wash again and add a streptavidin-HRP conjugate.

-

-

Signal Development and Measurement:

-

Add a substrate solution (e.g., TMB) to develop a colored product.

-

Stop the reaction with a stop solution and measure the absorbance at 450 nm.

-

Calculate the cytokine concentration in the samples based on the standard curve.

-

Concluding Remarks and Future Directions

Edaravone represents a significant advancement in the therapeutic landscape for neurodegenerative diseases, primarily through its robust antioxidant and anti-inflammatory properties. The core of its efficacy lies in its ability to not only directly scavenge free radicals but also to augment the endogenous antioxidant defense systems via the Nrf2/HO-1 pathway. Its modulatory effects on inflammatory and apoptotic signaling further underscore its multifaceted neuroprotective profile.

The experimental protocols and preclinical models detailed in this guide provide a solid foundation for researchers to further elucidate the intricate mechanisms of Edaravone and to explore its therapeutic potential in a wider range of neurological disorders. Future research should focus on identifying additional molecular targets and exploring synergistic combination therapies to enhance its clinical efficacy. The development of novel analogues with improved pharmacokinetic and pharmacodynamic properties also presents a promising avenue for advancing the therapeutic utility of this important class of neuroprotective agents.

References

-

Cho, H., & Kim, H. J. (2022). Effects of the Edaravone, a Drug Approved for the Treatment of Amyotrophic Lateral Sclerosis, on Mitochondrial Function and Neuroprotection. Antioxidants, 11(3), 569. [Link]

-

Jaiswal, M. K. (2020). Role of Edaravone as a Treatment Option for Patients with Amyotrophic Lateral Sclerosis. Cellular and Molecular Neurobiology, 41(5), 897-910. [Link]

-

Zhang, M., et al. (2018). Edaravone attenuates neuronal apoptosis in hypoxic-ischemic brain damage rat model via suppression of TRAIL signaling pathway. Biochemical and Biophysical Research Communications, 499(2), 356-362. [Link]

-

Watanabe, T., et al. (2018). Update on Antioxidant Therapy with Edaravone: Expanding Applications in Neurodegenerative Diseases. International Journal of Molecular Sciences, 19(12), 3983. [Link]

-

ALZFORUM. (2022). Edaravone. [Link]

-

Patsnap Synapse. (2024). What is the mechanism of Edaravone? [Link]

-

Lam, P., & Nguyen, A. L. (2023). Edaravone for the Treatment of Motor Neurone Disease: A Critical Review of Approved and Alternative Formulations against a Proposed Quality Target Product Profile. Pharmaceutics, 15(7), 1876. [Link]

-

ResearchGate. (2020). Role of Edaravone as a Treatment Option for Patients with Amyotrophic Lateral Sclerosis. [Link]

-

Gormley, K. (2017). Edaravone (Radicava): A Novel Neuroprotective Agent for the Treatment of Amyotrophic Lateral Sclerosis. P & T : a peer-reviewed journal for formulary management, 42(10), 633–636. [Link]

-

Zen-Bio. (n.d.). ORAC Antioxidant Assay Kit. [Link]

-

Scribd. (n.d.). ORAC Assay Protocol. [Link]

-

JoVE. (2019). Video: Detection of Total Reactive Oxygen Species in Adherent Cells by 2',7'-Dichlorodihydrofluorescein Diacetate Staining. [Link]

-

PubMed. (2018). Edaravone attenuates neuronal apoptosis in hypoxic-ischemic brain damage rat model via suppression of TRAIL signaling pathway. [Link]

-

Oxford Biomedical Research. (n.d.). Lipid Peroxidation Colorimetric Assay Kit. [Link]

-

MP Biomedicals. (n.d.). Caspase 3 Activity Assay Kit. [Link]

-

Northwest Life Science Specialties. (n.d.). NWK-MDA01 Malondialdehyde Protocol. [Link]

-

Arigo Biolaboratories. (n.d.). ARG82578 Lipid Peroxidation (MDA) Assay Kit. [Link]

-

PubMed. (2019). Animal Models of Ischemic Stroke and Their Impact on Drug Discovery. [Link]

-

ResearchGate. (n.d.). Homemade MDA-Assay protocol? [Link]

-

PMC - NIH. (2018). Protective effects of a radical scavenger edaravone on oligodendrocyte precursor cells against oxidative stress. [Link]

-

Indian Journal of Physiology and Pharmacology. (2004). ANIMAL MODELS OF CEREBRAL ISCHEMIA FOR EVALUATION OF DRUGS. [Link]

-

ALS TDI. (2025). Blog: The Crucial Role of Disease Models in ALS Drug Testing. [Link]

-

BMG Labtech. (n.d.). Antioxidant potential using ORAC assay. [Link]

-

Bio-protocol. (2019). Determining Oxidative Damage by Lipid Peroxidation Assay in Rat Serum. [Link]

-

Charles River Laboratories. (n.d.). Amyotrophic Lateral Sclerosis (ALS) Animal Models. [Link]

-

PubMed. (2024). Edaravone Dexborneol mitigates pathology in animal and cell culture models of Alzheimer's disease by inhibiting neuroinflammation and neuronal necroptosis. [Link]

-

Charles River. (n.d.). Amyotrophic Lateral Sclerosis (ALS) Animal Models. [Link]

-

ResearchGate. (n.d.). ELISA measured relative levels of TNF-α (A), IL-6 (B), and IL-1β (C)... [Link]

-

PMC - NIH. (n.d.). MEASUREMENT OF SUPEROXIDE DISMUTASE, CATALASE, AND GLUTATHIONE PEROXIDASE IN CULTURED CELLS AND TISSUE. [Link]

-

Frontiers. (2022). An Optimal Animal Model of Ischemic Stroke Established by Digital Subtraction Angiography-Guided Autologous Thrombi in Cynomolgus Monkeys. [Link]

-

MDPI. (2024). Therapeutic Potential of Edaravone for Neuroprotection Following Global Cerebral Hypoxia. [Link]

-

PROMETHEUS – Protocols. (n.d.). Superoxide Dismutase Assay. [Link]

-

Agilent. (n.d.). Determination of Antioxidant potential using an Oxygen Radical Absorbance Capacity (ORAC) Assay with Synergy H4. [Link]

-

Taylor & Francis. (n.d.). Full article: Promising animal models for amyotrophic lateral sclerosis drug discovery: a comprehensive update. [Link]

-

MDPI. (2023). Animal Models of Ischemic Stroke with Different Forms of Middle Cerebral Artery Occlusion. [Link]

-

Bio-protocol. (2019). Determining Oxidative Damage by Lipid Peroxidation Assay in Rat Serum. [Link]

-

MDPI. (2021). Reactive Oxygen Species Detection Using Fluorescence in Enchytraeus crypticus—Method Implementation through Ag NM300K Case Study. [Link]

-

Cell Biolabs, Inc. (n.d.). Catalase Activity Assay. [Link]

-

Bioquochem. (n.d.). KF01004 ORAC Antioxidant Capacity Assay Kit. [Link]

-

NIH. (2020). Detection of Total Reactive Oxygen Species in Adherent Cells by 2',7'-Dichlorodihydrofluorescein Diacetate Staining. [Link]

-

Bio-Techne. (n.d.). Total Superoxide Dismutase/T-SOD Activity Assay Kit (Colorimetric) NBP3-25885 Manual. [Link]

-

JoVE. (2021). Quantification of Reactive Oxygen Species Using 2′,7′-Dichlorofluorescein Diacetate Probe and Flow-Cytometry in Müller Glial Cells. [Link]

Sources

- 1. Animal models of amyotrophic lateral sclerosis: a comparison of model validity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Identification of ROS using oxidized DCFDA and flow-cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. zen-bio.com [zen-bio.com]

- 4. mpbio.com [mpbio.com]

- 5. oxfordbiomed.com [oxfordbiomed.com]

- 6. Protective effects of a radical scavenger edaravone on oligodendrocyte precursor cells against oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Animal models of ischemic stroke and their impact on drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Video: Detection of Total Reactive Oxygen Species in Adherent Cells by 2',7'-Dichlorodihydrofluorescein Diacetate Staining [jove.com]

- 9. Blog: The Crucial Role of Disease Models in ALS Drug Testing | ALS TDI [als.net]

- 10. criver.com [criver.com]

- 11. scribd.com [scribd.com]

- 12. bmglabtech.com [bmglabtech.com]

- 13. mdpi.com [mdpi.com]

- 14. Detection of Total Reactive Oxygen Species in Adherent Cells by 2’,7’-Dichlorodihydrofluorescein Diacetate Staining - PMC [pmc.ncbi.nlm.nih.gov]

- 15. NWK-MDA01 Malondialdehyde Protocol [nwlifescience.com]

- 16. arigobio.com [arigobio.com]

- 17. bio-protocol.org [bio-protocol.org]

- 18. sigmaaldrich.com [sigmaaldrich.com]

- 19. Caspase-3 Activity Assay Kit | Cell Signaling Technology [cellsignal.com]

- 20. Caspase-3 Assay Kit (Colorimetric) (ab39401) | Abcam [abcam.com]

An In-depth Technical Guide to the Solubility of 1,5-dimethyl-1H-pyrazol-3(2H)-one hydrochloride

Foreword

Introduction to Pyrazolone Derivatives and their Solubility Challenges

Pyrazolone derivatives are a class of heterocyclic compounds that form the core scaffold of numerous biologically active molecules.[1] Their versatile structure allows for a wide range of chemical modifications, leading to compounds with diverse therapeutic applications. However, many pyrazolone derivatives exhibit poor aqueous solubility, a significant hurdle in drug development that can limit oral bioavailability.[2]

The hydrochloride salt of a basic compound like 1,5-dimethyl-1H-pyrazol-3(2H)-one is synthesized to enhance its aqueous solubility compared to the free base. The protonation of a basic nitrogen atom in the pyrazolone ring increases the polarity of the molecule, facilitating its interaction with water.

Physicochemical Properties Influencing Solubility

A molecule's solubility is governed by a delicate interplay of its intrinsic properties and the external environment.

Molecular Structure

The structure of 1,5-dimethyl-1H-pyrazol-3(2H)-one, featuring a polar pyrazolone ring and non-polar methyl groups, suggests a degree of amphiphilicity. The presence of the hydrochloride salt significantly enhances its hydrophilicity.

pKa and pH-Dependent Solubility

The pKa of a compound is the pH at which it exists in an equal ratio of its ionized and un-ionized forms. For a basic compound like a pyrazolone, the solubility of its hydrochloride salt is highly dependent on the pH of the medium.

-

At low pH (acidic conditions): The compound will be predominantly in its protonated, ionized form, leading to higher aqueous solubility.

-

As the pH increases towards and above the pKa: The compound will deprotonate, transitioning to its less soluble free base form. This can lead to precipitation if the concentration exceeds the intrinsic solubility of the free base.[3]

While the specific pKa for 1,5-dimethyl-1H-pyrazol-3(2H)-one is not documented, we can look to the related compound, edaravone (3-methyl-1-phenyl-2-pyrazolin-5-one), which has a pKa of 7.0.[4] This suggests that 1,5-dimethyl-1H-pyrazol-3(2H)-one likely has a pKa in a similar range, making its solubility highly sensitive to pH changes within the physiological range.

Temperature

The effect of temperature on solubility is dictated by the enthalpy of dissolution.[5]

-

Endothermic Dissolution: If the dissolution process absorbs heat, an increase in temperature will lead to an increase in solubility.[6]

-

Exothermic Dissolution: Conversely, if the process releases heat, increasing the temperature will decrease solubility.[5]

For most solid solutes, dissolution is an endothermic process, and thus solubility increases with temperature.[6]

Co-solvents

In pharmaceutical formulations, co-solvents are often used to enhance the solubility of poorly soluble drugs.[7] These are water-miscible organic solvents that reduce the overall polarity of the aqueous medium, thereby increasing the solubility of non-polar compounds.[8] Common co-solvents include ethanol, propylene glycol, and polyethylene glycols (PEGs).

Quantitative Solubility Data: A Case Study of Edaravone

As previously mentioned, specific quantitative solubility data for 1,5-dimethyl-1H-pyrazol-3(2H)-one hydrochloride is not available. However, we can examine the data for edaravone to understand the expected solubility profile of a pyrazolone derivative.

| Solvent | Temperature | Solubility | Reference |

| Water | 25 °C | 1.96 ± 0.05 mg/mL | [9] |

| Water | 25 °C | 1.85 ± 0.15 mg/mL | [10] |

| Water | 23 °C | < 1 mg/mL | [4] |

| Hot Water | Not specified | Soluble | [4] |

| Hot Alcohol | Not specified | Soluble | [4] |

| Benzene | Not specified | Slightly Soluble | [4] |

| Petroleum Ether | Not specified | Insoluble | [4] |

Table 1: Experimentally determined solubility of Edaravone.

Experimental Determination of Solubility

To address the lack of data for 1,5-dimethyl-1H-pyrazol-3(2H)-one hydrochloride, researchers can employ well-established experimental methods. The two primary types of solubility measurements are thermodynamic and kinetic solubility.

Thermodynamic Solubility: The Shake-Flask Method

Thermodynamic solubility represents the true equilibrium solubility of a compound in a given solvent. The gold standard for its determination is the shake-flask method.[1]

-

Preparation: Add an excess amount of 1,5-dimethyl-1H-pyrazol-3(2H)-one hydrochloride to a known volume of the desired solvent (e.g., water, buffer of a specific pH, or a co-solvent mixture) in a sealed vial.

-

Equilibration: Agitate the vials at a constant temperature for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

-

Phase Separation: Separate the undissolved solid from the solution by centrifugation and/or filtration.

-

Quantification: Determine the concentration of the dissolved compound in the clear supernatant/filtrate using a suitable analytical method (e.g., HPLC or UV-Vis spectroscopy).

Kinetic Solubility

Kinetic solubility is a high-throughput method often used in early drug discovery to assess the solubility of compounds under non-equilibrium conditions. It measures the concentration at which a compound, dissolved in a stock solution (typically DMSO), precipitates when added to an aqueous buffer.

-

Stock Solution: Prepare a concentrated stock solution of 1,5-dimethyl-1H-pyrazol-3(2H)-one hydrochloride in dimethyl sulfoxide (DMSO).

-

Serial Dilution: Perform serial dilutions of the stock solution in DMSO.

-

Addition to Buffer: Add a small aliquot of each dilution to an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).

-

Precipitation Detection: Incubate for a short period (e.g., 1-2 hours) and then measure the turbidity of the solutions using nephelometry or UV-Vis spectroscopy to detect precipitation.

-

Data Analysis: The kinetic solubility is the highest concentration at which no precipitation is observed.

Analytical Quantification Methods

Accurate quantification of the dissolved pyrazolone is crucial for reliable solubility data.

High-Performance Liquid Chromatography (HPLC)

RP-HPLC is a precise and accurate method for quantifying pyrazolone derivatives.

-

Chromatographic System: A standard HPLC system with a UV detector is suitable.

-

Column: A C18 column is commonly used for the separation of pyrazolone derivatives.

-

Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer (e.g., 0.1% trifluoroacetic acid in water) is typically employed.

-

Detection: The wavelength for UV detection should be set to the absorbance maximum (λmax) of 1,5-dimethyl-1H-pyrazol-3(2H)-one hydrochloride.

-

Calibration: Prepare a series of standard solutions of known concentrations to generate a calibration curve.

-

Analysis: Inject the filtered samples from the solubility experiments and determine the concentration from the calibration curve.

UV-Visible Spectroscopy

For a more rapid but potentially less specific measurement, UV-Vis spectroscopy can be used.

-

Determine λmax: Scan a dilute solution of the compound across the UV-Vis spectrum to determine the wavelength of maximum absorbance.

-

Calibration Curve: Prepare a series of standard solutions and measure their absorbance at the λmax to create a calibration curve (absorbance vs. concentration).

-

Sample Measurement: Measure the absorbance of the filtered samples from the solubility experiments.

-

Concentration Calculation: Use the calibration curve to determine the concentration of the dissolved compound.

Conclusion and Future Directions

While direct experimental solubility data for 1,5-dimethyl-1H-pyrazol-3(2H)-one hydrochloride remains elusive, this guide has provided a comprehensive framework for its determination and interpretation. By understanding the key physicochemical principles and employing the detailed experimental protocols outlined, researchers can generate the necessary data to advance the development of this and other pyrazolone derivatives. The case study of edaravone highlights the expected pH-dependent solubility and the importance of selecting appropriate analytical methods. The generation of robust solubility data is an indispensable step in the journey from a promising compound to a viable therapeutic agent.

References

-

SYNTHESIS OF NOVEL SUBSTITUTED-3, 5-DIMETHYL-1H- PYRAZOLYL PHTHALAZINE-1, 4-DIONES - TSI Journals. (2013-09-25). Available at: [Link]

-

Mci-186 | C10H10N2O | CID 4021 - PubChem. National Center for Biotechnology Information. Available at: [Link]

-

Development of Edaravone Ionic Liquids and Their Application for the Treatment of Cerebral Ischemia/Reperfusion Injury - PMC. (2023-05-08). National Center for Biotechnology Information. Available at: [Link]

-

Self-nanomicellizing solid dispersion of edaravone: part I – oral bioavailability improvement. Dovepress. Available at: [Link]

-

Shake-Flask Aqueous Solubility assay (Kinetic solubility) - Protocols.io. (2024-12-09). Available at: [Link]

-

Shake Flask Method Summary The solubility of a drug compound plays a significant role in absorption and i - BioAssay Systems. Available at: [Link]

-

A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. International Journal of Chemical and Pharmaceutical Analysis. Available at: [Link]

-

Biochemistry, Dissolution and Solubility - StatPearls - NCBI Bookshelf. National Center for Biotechnology Information. Available at: [Link]

-

The effect of cosolvents and surfactants on the solubility of sulfasalazine - Taylor & Francis. Available at: [Link]

-

Physicochemical properties of edaravone | Download Table - ResearchGate. Available at: [Link]

-

Impact of dissolution medium pH and ionization state of the drug on the release performance of amorphous solid dispersions - PubMed. National Center for Biotechnology Information. Available at: [Link]

-

Effect of pH on weakly acidic and basic model drugs and determination of their ex vivo transdermal permeation routes - SciELO. Available at: [Link]

-

Effect of Cyclodextrin Types and Co-Solvent on Solubility of a Poorly Water Soluble Drug. (2016-10-18). Available at: [Link]

-

Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives - PMC. (2024-11-22). National Center for Biotechnology Information. Available at: [Link]

-

Synthesis of Some Pyrazolone Derivatives and Evaluation of its Antibacterial and Cytotoxic Activity - ResearchGate. Available at: [Link]

-

5.1: : Identification of Drug Type by UV-Visible Spectroscopy - Chemistry LibreTexts. (2022-01-31). Available at: [Link]

-

1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research - MDPI. Available at: [Link]

-

Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis | ACS Omega - ACS Publications. (2021-09-23). Available at: [Link]

-

hplc methods for recently approved pharmaceuticals - National Academic Digital Library of Ethiopia. Available at: [Link]

-

Development and Validation of UV-Visible Spectrophotometric Method for Estimation of Dexlansoprazole | Journal of Drug Delivery and Therapeutics. (2025-08-15). Available at: [Link]

-

In vitro solubility assays in drug discovery - PubMed. National Center for Biotechnology Information. Available at: [Link]

-

1,3-dimethyl-1H-pyrazol-5-ol | C5H8N2O | CID 2766847 - PubChem. National Center for Biotechnology Information. Available at: [Link]

-

Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC. National Center for Biotechnology Information. Available at: [Link]

-

GHS 11 (Rev.11) SDS Word 下载CAS: 3201-28-3 Name: - XiXisys. Available at: [Link]

-

Solubility of Edaravone in Four Mixed Solvents at 273.15–313.15 K and Correlation of Jouyban–Acree and CNIBS/R–K Models - ResearchGate. Available at: [Link]

-

Ph and Solubility of Drugs - YouTube. (2017-07-06). Available at: [Link]

-

Synthesis and Characterization of Edaravone Analogues as Remyelinating Agents and Putative Mechanistic Probes - ResearchGate. Available at: [Link]

-

4 Factors Affecting Solubility of Drugs - Ascendia Pharmaceutical Solutions. (2021-07-05). Available at: [Link]

-

Synthesis of Some Pyrazolone Derivatives and Evaluation of its Antibacterial and Cytotoxic Activity - ResearchGate. Available at: [Link]

-

What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. (2011-07-01). Available at: [Link]

-

Drug Solubility and Dissolution Thermodynamic Approach in Various Solvents at Different Temperatures: A Review. (2021-08-15). Available at: [Link]

-

Temperature and solvent effects in the solubility of some drugs: experimental and modeling. Available at: [Link]

-

Synthesis characterization and antimicrobial activity of pyrazolo pyrazolone derivatives (Mannich Reactions) - Der Pharma Chemica. Available at: [Link]

-

Influence of pH, Temperature and Impurities on the Solubility of an Active Pharmaceutical Ingredient (API) - CORE. Available at: [Link]

-

Solubility Enhancement of Cox-II Inhibitors by Cosolvency Approach - SciSpace. Available at: [Link]

-

Co-solvency and anti-solvent method for the solubility enhancement. (2024-10-30). Available at: [Link]

-

Solubility: The Important Phenomenon in Pharmaceutical Analysis | Open Access Journals. Available at: [Link]

Sources

- 1. tsijournals.com [tsijournals.com]

- 2. nbinno.com [nbinno.com]

- 3. discovery.researcher.life [discovery.researcher.life]

- 4. 1,5-dimethyl-1H-pyrazole-3-carboxylic acid | C6H8N2O2 | CID 587757 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Pyrazolone structural motif in medicinal chemistry: Retrospect and prospect - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. 1,5-dimethyl-1H-pyrazol-3-amine | C5H9N3 | CID 7017747 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. guidechem.com [guidechem.com]

- 9. solubilityofthings.com [solubilityofthings.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

Methodological & Application

Analytical methods for 1,5-dimethyl-1H-pyrazol-3(2H)-one hydrochloride

As a Senior Application Scientist, this guide provides a comprehensive overview of the principal analytical methodologies for the quality control and characterization of 1,5-dimethyl-1H-pyrazol-3(2H)-one hydrochloride, commonly known as Antipyrine Hydrochloride. This document is intended for researchers, analytical scientists, and drug development professionals, offering both theoretical grounding and practical, field-proven protocols.

Introduction to Antipyrine Hydrochloride Analysis

1,5-dimethyl-1H-pyrazol-3(2H)-one, also known as Antipyrine or Phenazone, is a pyrazolone derivative with well-established analgesic, antipyretic, and non-steroidal anti-inflammatory properties.[1] It is often used in pharmaceutical formulations, such as otic solutions, to relieve pain and inflammation.[1][2] The hydrochloride salt is utilized to enhance solubility and stability.

The rigorous analytical characterization of Antipyrine Hydrochloride is paramount for ensuring the safety, efficacy, and quality of the active pharmaceutical ingredient (API) and its finished dosage forms. The development of robust, accurate, and precise analytical methods is critical for raw material testing, formulation assay, content uniformity, stability studies, and impurity profiling. This guide details several validated analytical techniques, explaining the rationale behind methodological choices to empower scientists in selecting and implementing the most appropriate approach for their specific needs.

Physicochemical Properties

A thorough understanding of the analyte's physicochemical properties is the foundation of robust analytical method development. These properties dictate choices regarding solvents, sample preparation procedures, and analytical techniques.

| Property | Value | Rationale & Implication for Analysis |

| Chemical Name | 1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one hydrochloride | The official chemical name defines the precise structure. |

| Synonyms | Antipyrine HCl, Phenazone HCl | Familiarity with common names aids in literature and regulatory searches. |

| Molecular Formula | C₁₁H₁₃ClN₂O | Derived from the free base (C₁₁H₁₂N₂O) and HCl.[1] |

| Molecular Weight | 224.69 g/mol | Calculated from the free base (188.23 g/mol ) and HCl (36.46 g/mol ). Essential for all gravimetric and molar calculations.[1] |

| Appearance | White crystalline powder | Visual inspection is a primary identification test.[3][4] |

| Melting Point (free base) | 111-114 °C | The melting point is a key physical constant for identity and purity assessment.[1][4] The hydrochloride salt will have a different melting point. |

| Solubility | Very soluble in water; Soluble in ethanol. | High aqueous solubility simplifies sample and standard preparation for techniques like HPLC and UV-Vis, often eliminating the need for organic solvents.[1][3][4][5] |

| pKa (of conjugate acid) | 1.4 | The low pKa indicates that antipyrine is a very weak base. This property is exploited in non-aqueous titrations where a strong non-aqueous acid is required for quantification.[1] |

Core Analytical Techniques & Protocols

The selection of an analytical method is governed by the specific objective, such as routine quality control assay, stability testing, or identification. The following sections detail the most common and reliable methods for Antipyrine Hydrochloride.

High-Performance Liquid Chromatography (HPLC)

HPLC is the cornerstone for the analysis of pharmaceuticals due to its high specificity, precision, and ability to separate the main component from impurities and degradation products. A stability-indicating Reversed-Phase (RP-HPLC) method is the authoritative choice for assay and purity determination.

Causality Behind Experimental Choices:

-

Reversed-Phase (RP) Chromatography: Antipyrine is a moderately polar molecule, making it well-suited for retention and separation on a non-polar stationary phase (like C8 or C18) with a polar mobile phase.

-

Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer is used. The organic solvent controls the retention time, while the buffer maintains a stable pH to ensure consistent ionization state and peak shape.

-

UV Detection: The pyrazolone ring system contains a chromophore that strongly absorbs UV radiation, allowing for sensitive and linear detection. Wavelengths around 230 nm or 270 nm are commonly employed.[6][7]

1. Objective: To quantify 1,5-dimethyl-1H-pyrazol-3(2H)-one hydrochloride and separate it from potential degradation products.

2. Instrumentation & Materials:

-

HPLC system with UV or Photodiode Array (PDA) detector.

-

Analytical column: C18, 4.6 mm x 150 mm, 5 µm particle size.

-

HPLC grade acetonitrile, methanol, and water.

-

Potassium dihydrogen phosphate (analytical grade).

-

Orthophosphoric acid (analytical grade).

-

Antipyrine reference standard.

3. Chromatographic Conditions:

| Parameter | Condition |

| Mobile Phase | Acetonitrile : 25 mM Potassium Phosphate Buffer (pH 3.0) (40:60 v/v) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection Wavelength | 230 nm |

| Injection Volume | 10 µL |

| Run Time | ~10 minutes |

4. Preparation of Solutions:

-

Buffer Preparation: Dissolve 3.4 g of potassium dihydrogen phosphate in 1000 mL of HPLC grade water. Adjust the pH to 3.0 using orthophosphoric acid. Filter through a 0.45 µm membrane filter.

-

Standard Stock Solution (1000 µg/mL): Accurately weigh about 50 mg of Antipyrine reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.

-

Working Standard Solution (100 µg/mL): Pipette 5.0 mL of the Standard Stock Solution into a 50 mL volumetric flask and dilute to volume with the mobile phase.

-

Sample Preparation (for a formulation): Accurately weigh a portion of the formulation powder (or measure a volume of liquid) equivalent to about 100 mg of Antipyrine. Transfer to a 100 mL volumetric flask. Add approximately 70 mL of mobile phase and sonicate for 15 minutes to dissolve. Dilute to volume with mobile phase. Filter this solution through a 0.45 µm syringe filter. Further dilute 5.0 mL of the filtered solution to 50 mL with the mobile phase to obtain a theoretical concentration of 100 µg/mL.

5. System Suitability:

-

Inject the Working Standard Solution five times.

-

The relative standard deviation (RSD) of the peak areas should be ≤ 2.0%.

-

The tailing factor for the antipyrine peak should be ≤ 2.0.

-

The number of theoretical plates should be ≥ 2000.

6. Procedure:

-

Inject the blank (mobile phase), followed by the standard and sample solutions into the chromatograph.

-

Record the peak areas.

7. Calculation:

-

Calculate the amount of Antipyrine in the sample using the following formula: Assay (%) = (Area_Sample / Area_Standard) × (Conc_Standard / Conc_Sample) × 100

UV-Visible Spectrophotometry

UV-Vis spectrophotometry is a simple, rapid, and cost-effective technique suitable for the routine quantification of Antipyrine Hydrochloride in bulk drug and simple formulations where interference from excipients is minimal.[8]

Causality Behind Experimental Choices:

-

Principle: The method relies on Beer-Lambert's law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species.

-

Solvent: A solvent that does not absorb in the measurement region and fully dissolves the sample is chosen. Water or methanol are excellent choices due to the high solubility of Antipyrine HCl.[9]

-

Wavelength Maximum (λmax): Analysis is performed at the wavelength of maximum absorbance to ensure the highest sensitivity and to minimize errors arising from minor shifts in the wavelength setting. The typical scanning range is 200-400 nm.[8]

1. Objective: To determine the concentration of Antipyrine Hydrochloride in a sample by measuring its UV absorbance.

2. Instrumentation & Materials:

-

Dual-beam UV-Vis spectrophotometer.

-

1-cm matched quartz cuvettes.

-

Methanol (spectroscopic grade).

-

Antipyrine reference standard.

3. Procedure:

-

Determination of λmax: Prepare a dilute solution of Antipyrine (approx. 10 µg/mL) in methanol. Scan the solution from 400 nm to 200 nm against a methanol blank to determine the wavelength of maximum absorbance (λmax).

-

Preparation of Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of Antipyrine reference standard and dissolve it in a 100 mL volumetric flask with methanol.

-

Preparation of Calibration Curve: Prepare a series of dilutions from the stock solution to obtain concentrations ranging from 2 µg/mL to 12 µg/mL in methanol. Measure the absorbance of each solution at the predetermined λmax. Plot a graph of absorbance versus concentration.

-

Preparation of Sample Solution: Prepare a sample solution with a theoretical concentration of about 10 µg/mL using the same procedure as for the standard.

-

Measurement: Measure the absorbance of the sample solution at λmax.

4. Calculation:

-

Determine the concentration of the sample solution from the calibration curve or by using the absorbance of a single standard: Conc_Sample (µg/mL) = (Abs_Sample / Abs_Standard) × Conc_Standard (µg/mL)

-

Calculate the final assay result, accounting for all dilutions.

Non-Aqueous Titration

Titrimetry offers a classic, highly precise method for the assay of bulk API. For a hydrochloride salt of a weak base like antipyrine, non-aqueous titration is the method of choice.

Causality Behind Experimental Choices:

-

Principle: The sample is dissolved in a non-aqueous solvent, and the hydrochloride salt is titrated with a strong acid in a non-aqueous medium (perchloric acid in glacial acetic acid).

-

Solvent System: Glacial acetic acid is an acidic solvent that enhances the basicity of weak bases, allowing for a sharp titration endpoint.

-

Mercuric Acetate: The chloride ion from the HCl salt is weakly basic and would interfere with the endpoint. Mercuric acetate is added to form a non-ionized mercuric chloride complex, effectively removing the interfering chloride ions.[10]

-

Titrant: Perchloric acid is the strongest common acid used in non-aqueous titrations, ensuring a complete reaction.

-

Endpoint Detection: The endpoint can be determined potentiometrically or with a visual indicator like crystal violet, which exhibits a distinct color change.[11]

1. Objective: To determine the purity of Antipyrine Hydrochloride API.

2. Reagents & Apparatus:

-

Automatic potentiometric titrator with a glass-calomel electrode system.

-

0.1 M Perchloric acid in glacial acetic acid (standardized).

-

Glacial acetic acid.

-

Mercuric acetate solution (5% w/v in glacial acetic acid).

-

Antipyrine Hydrochloride sample.

3. Preparation of 0.1 M Perchloric Acid:

-

Cautiously add 8.5 mL of 72% perchloric acid to 900 mL of glacial acetic acid, followed by 30 mL of acetic anhydride. Dilute to 1000 mL with glacial acetic acid and allow to stand for 24 hours.[10] Standardize against primary standard potassium hydrogen phthalate.

4. Procedure:

-

Accurately weigh about 200 mg of the Antipyrine Hydrochloride sample into a clean, dry 100 mL beaker.

-

Add 40 mL of glacial acetic acid and stir to dissolve.

-

Add 10 mL of 5% mercuric acetate solution and stir.

-

Immerse the electrodes in the solution.

-

Titrate with standardized 0.1 M perchloric acid, recording the millivolts (mV) reading against the volume of titrant added.

-

Determine the endpoint from the point of maximum inflection on the titration curve.

5. Calculation:

-

Purity (%) = (V × M × F) / W × 100

-

V = Volume of perchloric acid consumed (mL)

-

M = Molarity of perchloric acid

-

F = Molar equivalence factor (224.69 mg/mmol for Antipyrine HCl)

-

W = Weight of the sample (mg)

-

Method Selection and Validation

The choice of method depends on the analytical goal. HPLC is superior for stability and impurity analysis, while UV-Vis and titration are excellent for rapid, high-precision assays of the bulk drug.

Regardless of the method chosen, it must be validated according to ICH guidelines to ensure it is fit for its intended purpose.[7]

| Validation Parameter | Description | Typical Acceptance Criteria |

| Specificity | Ability to assess the analyte unequivocally in the presence of other components (impurities, degradants, excipients). | Peak purity in HPLC; no interference from placebo in assay. |

| Linearity | The method's ability to elicit results that are directly proportional to the concentration of the analyte. | Correlation coefficient (r²) ≥ 0.999.[6] |

| Accuracy | The closeness of the test results to the true value. | % Recovery typically between 98.0% and 102.0%. |

| Precision | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings. | RSD ≤ 2.0% for repeatability and intermediate precision. |

| Range | The interval between the upper and lower concentration of analyte for which the method has suitable precision, accuracy, and linearity. | Typically 80% to 120% of the test concentration for an assay. |

| Limit of Quantitation (LOQ) | The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. | Determined by signal-to-noise ratio (typically 10:1) or statistical analysis. |

| Robustness | A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters. | System suitability parameters are met despite minor changes (e.g., pH ±0.2, mobile phase composition ±2%). |

References

-

BioCrick. (n.d.). Antipyrine | CAS:60-80-0. Retrieved from [Link]

-

Merck & Co., Inc. (n.d.). Antipyrine. In The Merck Index Online. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2206, Antipyrine. Retrieved from [Link]

-

Abdel-Hay, M. H., et al. (2024). Ecological multivariate assisted spectrophotometric methods for determination of antipyrine and benzocaine HCl.... BMC Chemistry. Retrieved from [Link]

-

Cheméo. (n.d.). Antipyrine (CAS 60-80-0) Chemical & Physical Properties. Retrieved from [Link]

-

Jain, D., et al. (2012). Validated HPLC Method for Concurrent Determination of Antipyrine, Carbamazepine, Furosemide and Phenytoin.... Molecules. Retrieved from [Link]

-

Saraswati Institute of Pharmaceutical Sciences. (n.d.). Non Aqueous Acid-Base Titration. Retrieved from [Link]

-

Merey, H. A., et al. (2014). Simple spectrophotometric methods for the simultaneous determination of antipyrine and benzocaine. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. Retrieved from [Link]

-

Gowramma, B., et al. (2010). UV Spectrophotometric Method for Assay of the Anti-Retroviral Agent Lamivudine.... Journal of Young Pharmacists. Retrieved from [Link]

- Pharma E-learning. (n.d.). Semester –I UNIT 2(b): Non-aqueous Titration.

-

U.S. Pharmacopeia. (n.d.). USP Monographs: Antipyrine, Benzocaine, and Phenylephrine Hydrochloride Otic Solution. Retrieved from [Link]

-

Patel, A., & Modh, K. (2019). Validated Stability Indicating RP-HPLC DAD Method for Simultaneous Determination of Amitriptyline Hydrochloride and Pregabalin.... Chemical Methodologies. Retrieved from [Link]

Sources

- 1. Antipyrine | C11H12N2O | CID 2206 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Antipyrine | CAS:60-80-0 | High Purity | Manufacturer BioCrick [biocrick.com]

- 3. Antipyrine [drugfuture.com]

- 4. Antipyrine | 60-80-0 [chemicalbook.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. mdpi.com [mdpi.com]

- 7. chemmethod.com [chemmethod.com]

- 8. Ecological multivariate assisted spectrophotometric methods for determination of antipyrine and benzocaine HCl in presence of antipyrine official impurity and benzocaine HCl degradant: toward greenness and whiteness - PMC [pmc.ncbi.nlm.nih.gov]

- 9. UV Spectrophotometric Method for Assay of the Anti-Retroviral Agent Lamivudine in Active Pharmaceutical Ingredient and in its Tablet Formulation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. hnsgroupofcolleges.org [hnsgroupofcolleges.org]

- 11. sips.org.in [sips.org.in]

Application Notes & Protocols for 1,5-dimethyl-1H-pyrazol-3(2H)-one Hydrochloride as an Anti-Inflammatory Agent

Prepared by: Gemini, Senior Application Scientist

For: Researchers, Scientists, and Drug Development Professionals

Introduction: The Therapeutic Potential of the Pyrazole Scaffold in Inflammation

The pyrazole nucleus is a five-membered heterocyclic scaffold that has garnered significant attention in medicinal chemistry for its diverse pharmacological activities.[1][2] Derivatives of this core structure are integral to numerous clinically approved drugs, demonstrating a wide therapeutic spectrum that includes anti-inflammatory, analgesic, anticancer, and antimicrobial properties.[3] Notably, the anti-inflammatory and analgesic effects of pyrazolone derivatives have been recognized for over a century, with compounds like phenazone (antipyrine) being early examples.[1]

Modern drug discovery has identified the pyrazole scaffold as a "privileged structure" for targeting key mediators of the inflammatory cascade. A prominent example is Celecoxib, a selective cyclooxygenase-2 (COX-2) inhibitor, which features a diaryl pyrazole structure.[4] The mechanism of many pyrazole-based anti-inflammatory agents involves the inhibition of COX enzymes, which are critical for the synthesis of prostaglandins—potent mediators of pain, fever, and inflammation.[4][5] Beyond COX inhibition, various pyrazole derivatives have been shown to modulate other crucial inflammatory pathways, including the inhibition of pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), and the suppression of nitric oxide (NO) production.[5][6]

This guide focuses on the evaluation of 1,5-dimethyl-1H-pyrazol-3(2H)-one hydrochloride . While direct, extensive studies on this specific salt are emerging, research on structurally analogous compounds, such as 1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one derivatives, has demonstrated significant in vivo anti-inflammatory activity, suggesting a strong rationale for investigating this molecule.[7] These notes provide a comprehensive framework of established protocols to systematically characterize the anti-inflammatory profile of this compound, from initial in vitro screening to in vivo validation.

Part 1: Postulated Mechanism of Action

The anti-inflammatory effects of pyrazole derivatives are often multifactorial. The primary hypothesized mechanisms for 1,5-dimethyl-1H-pyrazol-3(2H)-one hydrochloride are centered on the modulation of enzymatic activity and signaling pathways that are fundamental to the inflammatory response.

-

Inhibition of Cyclooxygenase (COX) Enzymes: The most probable mechanism is the inhibition of COX-1 and/or COX-2.[5] Inflammatory stimuli, such as lipopolysaccharide (LPS), trigger the upregulation of COX-2, which in turn synthesizes prostaglandins (e.g., PGE2). These prostaglandins increase vascular permeability, blood flow, and sensitize nociceptors, leading to edema and pain. By inhibiting COX-2, the compound can directly reduce prostaglandin production. Molecular docking studies on similar pyrazolone derivatives have shown favorable interactions within the active site of COX enzymes, supporting this hypothesis.[7]

-

Modulation of Cytokine Production: Chronic inflammation is often driven by pro-inflammatory cytokines. Pyrazole derivatives have been shown to suppress the release of key cytokines such as TNF-α and IL-6 from activated immune cells like macrophages.[5][8] This action is likely mediated through the inhibition of upstream signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) pathway, which is a master regulator of inflammatory gene expression.

-

Reduction of Nitric Oxide (NO) Production: During inflammation, inducible nitric oxide synthase (iNOS) is expressed in macrophages, leading to high levels of NO production. While NO has important physiological roles, its overproduction contributes to vasodilation, cytotoxicity, and potentiation of the inflammatory response. Many pyrazole compounds have been shown to reduce NO production in LPS-stimulated macrophages.[6]

The following diagram illustrates the putative signaling pathways targeted by 1,5-dimethyl-1H-pyrazol-3(2H)-one hydrochloride.

Caption: Putative anti-inflammatory mechanism of 1,5-dimethyl-1H-pyrazol-3(2H)-one HCl.

Part 2: In Vitro Evaluation Protocols

A tiered in vitro strategy is essential to characterize the compound's activity and guide in vivo studies. The workflow begins with assessing cytotoxicity to establish a safe therapeutic window, followed by functional assays to probe specific anti-inflammatory mechanisms.

Caption: Experimental workflow for in vitro anti-inflammatory screening.

Protocol 1: Cell Viability Assessment (MTT Assay)

Rationale: This initial step is critical to determine the concentration range at which the compound is not cytotoxic. The MTT assay measures the metabolic activity of cells, which correlates with cell viability.[7] This ensures that any observed reduction in inflammatory markers in subsequent assays is due to a specific anti-inflammatory effect and not simply cell death.

Materials:

-

Murine macrophage cell line (e.g., RAW 264.7)

-

DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin

-

1,5-dimethyl-1H-pyrazol-3(2H)-one hydrochloride (Test Compound)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO (Dimethyl sulfoxide)

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂.

-

Compound Treatment: Prepare serial dilutions of the Test Compound in DMEM (e.g., 1, 5, 10, 25, 50, 100 µM). Remove the old medium from the cells and add 100 µL of the compound dilutions. Include a "vehicle control" (medium with DMSO, if used for solubilization) and a "cells only" control.

-

Incubation: Incubate the plate for 24 hours at 37°C, 5% CO₂.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage of the control group:

-

Viability (%) = (Absorbance_treated / Absorbance_control) x 100

-

Select the highest concentrations showing >90% viability for subsequent functional assays.

-

Protocol 2: Nitric Oxide Production Measurement (Griess Assay)

Rationale: This assay quantifies nitrite (NO₂⁻), a stable breakdown product of nitric oxide (NO), in the cell culture supernatant.[9] It is a direct measure of iNOS activity, a key enzyme in the inflammatory response of macrophages.

Materials:

-

RAW 264.7 cells, seeded and grown as in Protocol 1.

-

Lipopolysaccharide (LPS) from E. coli (1 µg/mL).

-

Test Compound at non-toxic concentrations.

-

Griess Reagent (Component A: 1% sulfanilamide in 5% phosphoric acid; Component B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water). Mix equal volumes of A and B immediately before use.

-

Sodium nitrite (NaNO₂) standard solution (for standard curve).

Procedure:

-

Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at 2 x 10⁵ cells/well and allow them to adhere overnight.

-

Pre-treatment: Pre-treat the cells with various non-toxic concentrations of the Test Compound for 1 hour.

-

Inflammatory Stimulation: Add LPS (final concentration 1 µg/mL) to all wells except the negative control.

-

Incubation: Incubate the plate for 24 hours at 37°C, 5% CO₂.

-

Supernatant Collection: Carefully collect 50 µL of the culture supernatant from each well and transfer to a new 96-well plate.

-

Griess Reaction: Add 50 µL of the freshly prepared Griess Reagent to each well containing the supernatant.

-

Incubation & Reading: Incubate at room temperature for 10 minutes, protected from light. Measure the absorbance at 540 nm.[10]

-

Quantification: Determine the nitrite concentration in each sample by comparing the absorbance values to a standard curve generated using known concentrations of sodium nitrite.

Protocol 3: Pro-Inflammatory Cytokine Quantification (ELISA)

Rationale: An Enzyme-Linked Immunosorbent Assay (ELISA) is a highly specific and sensitive method to quantify the concentration of secreted cytokines like TNF-α and IL-6 in the culture medium.[2] This directly assesses the compound's ability to suppress the production of these key inflammatory mediators.

Materials:

-

Supernatants from the same experiment as described in Protocol 2.

-

Commercial ELISA kits for mouse TNF-α and IL-6.

-

Wash buffers, detection antibodies, substrate solutions (provided in kits).

-

Microplate reader.

Procedure:

-

Follow Kit Instructions: The procedure is highly dependent on the specific commercial kit used. A general workflow is provided below.

-

Coating: A microplate is pre-coated with a capture antibody specific for the target cytokine (e.g., anti-TNF-α).

-

Sample Addition: Add cell culture supernatants (and standards) to the wells. The cytokine in the sample binds to the capture antibody. Incubate for the time specified (e.g., 2 hours at room temperature).

-

Washing: Wash the plate multiple times to remove unbound components.

-

Detection Antibody: Add a biotinylated detection antibody, which binds to a different epitope on the captured cytokine.

-

Enzyme Conjugate: Add a streptavidin-horseradish peroxidase (HRP) conjugate, which binds to the biotinylated detection antibody.

-

Substrate Addition: Add a chromogenic substrate (e.g., TMB). The HRP enzyme catalyzes a color change, with the intensity being proportional to the amount of cytokine present.

-

Stopping Reaction: Add a stop solution (e.g., sulfuric acid) to terminate the reaction.

-

Reading and Analysis: Measure the absorbance at the appropriate wavelength (e.g., 450 nm). Calculate the cytokine concentrations based on the standard curve.

| Parameter | Protocol 1: MTT | Protocol 2: Griess | Protocol 3: ELISA |

| Cell Line | RAW 264.7 | RAW 264.7 | RAW 264.7 |

| Seeding Density | 1 x 10⁴ cells/well | 2 x 10⁵ cells/well | 2 x 10⁵ cells/well |

| Stimulus | None | LPS (1 µg/mL) | LPS (1 µg/mL) |

| Incubation Time | 24 hours | 24 hours | 24 hours |

| Endpoint | Absorbance (570 nm) | Absorbance (540 nm) | Absorbance (450 nm) |

| Measures | Cell Viability | Nitrite (NO) | TNF-α, IL-6 |

| Table 1: Summary of In Vitro Experimental Parameters. |

Part 3: In Vivo Evaluation Protocols

In vivo models are indispensable for evaluating the therapeutic potential of an anti-inflammatory compound in a complex biological system. The following protocols represent standard, well-validated models of acute local and systemic inflammation.[1]

Caption: Timelines for standard in vivo anti-inflammatory models.

Protocol 5: Carrageenan-Induced Paw Edema in Rats

Rationale: This is a classic and highly reproducible model of acute inflammation.[8] The subcutaneous injection of carrageenan into the rat paw induces a biphasic inflammatory response characterized by significant edema (swelling). The model is particularly sensitive to inhibitors of prostaglandin synthesis, making it ideal for evaluating compounds with suspected COX-inhibitory activity.

Materials:

-

Male Wistar or Sprague-Dawley rats (180-220 g).

-

1% (w/v) Carrageenan solution in sterile saline.

-

Test Compound, dissolved/suspended in an appropriate vehicle (e.g., 0.5% carboxymethylcellulose).

-

Positive control: Indomethacin or Diclofenac (e.g., 10 mg/kg).

-

Plethysmometer or digital calipers for measuring paw volume/thickness.

Procedure:

-

Acclimatization & Grouping: Acclimatize animals for at least one week. Randomly divide them into groups (n=6-8 per group): Vehicle Control, Positive Control, and Test Compound groups (at least 3 doses).

-

Baseline Measurement: Before any treatment, measure the initial volume (V₀) of the right hind paw of each rat using a plethysmometer.[8]

-

Dosing: Administer the vehicle, positive control, or Test Compound via the desired route (e.g., oral gavage, intraperitoneal injection) one hour before the carrageenan injection.[8]

-

Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar tissue of the right hind paw of each rat.[8]

-

Paw Volume Measurement: Measure the paw volume (Vt) at 1, 2, 3, 4, 5, and 6 hours after the carrageenan injection.[8]

-

Data Analysis:

-

Calculate the edema volume at each time point: Edema = Vt - V₀.

-

Calculate the percentage inhibition of edema for each treated group compared to the vehicle control group:

-

% Inhibition = [(Edema_control - Edema_treated) / Edema_control] x 100.

-

-

Protocol 6: Lipopolysaccharide (LPS)-Induced Systemic Inflammation

Rationale: Intraperitoneal (i.p.) injection of LPS mimics a systemic bacterial infection, inducing a robust inflammatory response characterized by the release of pro-inflammatory cytokines into the bloodstream. This model is excellent for assessing a compound's ability to modulate systemic cytokine production (in vivo), particularly TNF-α and IL-6.

Materials:

-

Male C57BL/6 or BALB/c mice (8-10 weeks old).

-

LPS from E. coli (e.g., 1-5 mg/kg body weight).

-

Test Compound and vehicle.

-

Positive control: Dexamethasone (e.g., 1 mg/kg).

-

Anticoagulant (e.g., EDTA) for blood collection.

-

ELISA kits for mouse TNF-α and IL-6.

Procedure:

-

Acclimatization & Grouping: Acclimatize and group animals as described in Protocol 5.